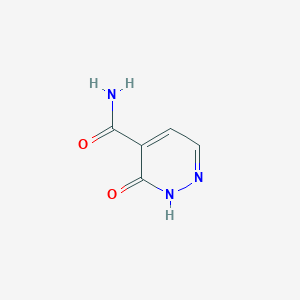

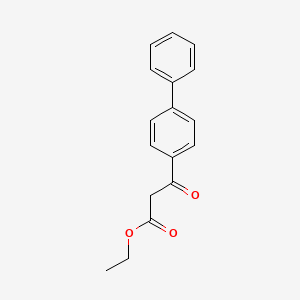

3-Oxo-2,3-dihydropyridazine-4-carboxamide

Overview

Description

3-Oxo-2,3-dihydropyridazine-4-carboxamide, also known as 4-oxo-1,4-dihydropyridazine-3-carboxamide, is a heterocyclic organic compound. It is a structural analog of pyridazine and is widely used in scientific research due to its unique chemical properties. In

Scientific Research Applications

Pharmacological Applications

Pyridazine and pyridazinone, which are heterocycles that contain two adjacent nitrogen atoms, have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Anti-Inflammatory and Analgesic Applications

3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives have been shown to possess anti-inflammatory and analgesic properties . For example, Emorfazone, a 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazjnone derivative, has been converted to novel fused ring compounds that resulted in potent analgesic and anti-inflammatory compounds .

Anticancer Applications

3-Oxo-2,3-dihydropyridazine-4-carboxamide compounds have been used for the treatment or prophylaxis of diseases, particularly cancer . These compounds can be used as a sole agent or in combination with other active ingredients .

Treatment of Dysregulated Immune Responses

These compounds have also been used for the treatment of conditions with dysregulated immune responses . This makes them potentially useful in the treatment of autoimmune diseases and other conditions where the immune response is not functioning properly .

Treatment of Disorders Associated with Aberrant AHR Signaling

3-Oxo-2,3-dihydropyridazine-4-carboxamide compounds have been used for the treatment of disorders associated with aberrant AHR signaling . This could potentially include a range of diseases where AHR signaling is disrupted .

Agrochemical Applications

Various pyridazinone derivatives are well known as agrochemicals . For example, Pyridaben and Norflurazon are herbicide agents that contain a pyridazine ring .

Synthesis of Highly Functionalized Compounds

Pyridazine and pyridazinone derivatives serve as a scaffold for the synthesis of highly functionalized compounds . This makes them valuable in the field of organic synthesis .

Sulphur Substituted Derivatives

Sulphur substituted 3-oxo-2,3-dihydropyridazine-4-carboxamide compounds have been synthesized . These compounds have potential applications in various fields, although the specific applications are not detailed in the source .

properties

IUPAC Name |

6-oxo-1H-pyridazine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAZQRACAKDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175502 | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-2,3-dihydropyridazine-4-carboxamide | |

CAS RN |

2125-92-0 | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds interact with MET kinase and what are the downstream effects of this interaction?

A: While the provided research articles don't delve into the specific binding interactions between these compounds and MET kinase, they highlight that these molecules act as MET kinase inhibitors. [, ] MET kinase, often overactive in various cancers, plays a crucial role in tumor cell growth, survival, and metastasis. By inhibiting MET kinase activity, these compounds aim to disrupt these oncogenic signaling pathways, ultimately leading to tumor growth inhibition. [] Further research is needed to elucidate the precise binding mechanisms and downstream signaling consequences of this interaction.

Q2: What is the impact of structural modifications on the activity and selectivity of 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives as MET kinase inhibitors?

A: The research highlights the significance of chirality in influencing the pharmacological profile of these compounds. In the case of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, the R-enantiomer demonstrated a more favorable toxicity profile in preclinical studies compared to the S-enantiomer. [] This difference emphasizes the importance of stereoselectivity in drug development, where even subtle structural changes can significantly impact the drug's efficacy and safety.

Q3: What preclinical data is available on the pharmacokinetics and pharmacodynamics of these compounds?

A: The research provides detailed preclinical pharmacokinetic profiles for several 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives. For instance, N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A) exhibited low plasma clearance in mice and dogs, moderate clearance in rats and monkeys, and favorable oral bioavailability across species. [] Pharmacokinetic-pharmacodynamic modeling in mice bearing MET-amplified tumors allowed for the projection of human dose estimates for tumor growth inhibition. [] These findings highlight the importance of comprehensive preclinical pharmacokinetic and pharmacodynamic studies in guiding the development and optimization of novel drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)